ITH12575 ITH12575 ITH-12575 is a Mitochondrial Na+/Ca2+ exchange (mNCX) inhibitor. ITH12575 reduced Ca(2+) influx through CALHM1 at low micromolar concentrations.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0531026
InChI: InChI=1S/C18H18ClNOS/c1-11(2)13-5-3-4-6-14(13)18-15-9-12(19)7-8-16(15)20-17(21)10-22-18/h3-9,11,18H,10H2,1-2H3,(H,20,21)
SMILES: CC(C)C1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2
Molecular Formula: C18H18ClNOS
Molecular Weight: 331.9 g/mol

ITH12575

CAS No.:

Cat. No.: VC0531026

Molecular Formula: C18H18ClNOS

Molecular Weight: 331.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ITH12575 -

Specification

Molecular Formula C18H18ClNOS
Molecular Weight 331.9 g/mol
IUPAC Name 7-chloro-5-(2-propan-2-ylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one
Standard InChI InChI=1S/C18H18ClNOS/c1-11(2)13-5-3-4-6-14(13)18-15-9-12(19)7-8-16(15)20-17(21)10-22-18/h3-9,11,18H,10H2,1-2H3,(H,20,21)
Standard InChI Key RDMUJSJZBYAAEF-UHFFFAOYSA-N
SMILES CC(C)C1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2
Canonical SMILES CC(C)C1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2
Appearance Solid powder

Introduction

Chemical Properties and Structure

ITH12575, chemically named 7-Chloro-1,5-dihydro-5-[2-(1-methylethyl)phenyl]-4,1-benzothiazepin-2(3H)-one, is a synthetic benzothiazepine characterized by its unique chemical structure with an isopropyl group at the ortho position of the benzothiazepine scaffold. The compound exhibits the following properties:

Physical and Chemical Characteristics

PropertyValue
Chemical FormulaC18H18ClNOS
Molecular Weight331.86
CAS Number1802013-08-6
Physical AppearanceWhite solid
SolubilitySoluble to 100mM in DMSO and to 20mM in ethanol
Purity (Commercial)≥98%
Predicted Relative Density1.219 g/cm³

The structural modification of ITH12575, particularly the isopropyl group inclusion, enhances its hydrophobic properties, which significantly contributes to its biological activity and pharmacological potential.

Structural Features

ITH12575 belongs to the benzothiazepine class and is structurally related to CGP37157. The compound's structure can be represented by the SMILES notation: O=C1NC2=CC=C(Cl)C=C2C(C3=C(C(C)C)C=CC=C3)SC1 . The 2'-isopropyl analogue modification distinguishes it from its parent compound CGP37157, providing enhanced pharmacokinetic properties .

Mechanism of Action

ITH12575 exerts its primary effects through specific interactions with calcium transport mechanisms in cellular membranes, particularly in mitochondria.

Primary Target: Mitochondrial Na+/Ca2+ Exchange

ITH12575 functions primarily as an inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCX or NCLX), which is the principal efflux pathway of Ca2+ from mitochondria to the cytosol . By blocking this exchanger, ITH12575 reduces Ca2+ efflux from the mitochondria, thereby modulating intracellular calcium dynamics .

Secondary Interactions

Biological Activities

ITH12575 demonstrates several important biological activities, particularly related to calcium homeostasis and cellular protection.

Neuroprotective Effects

ITH12575 exhibits substantial neuroprotective activities across different experimental models:

Experimental ModelEffect
Rat hippocampal slicesProtection against glutamate-induced excitotoxicity
Neuroblastoma cellsProtection against oligomycin A/rotenone induced oxidative stress
SH-SY5Y neuroblastoma cellsReduction of mitochondrial calcium release during excitotoxic conditions
Bovine chromaffin cellsRobust neuroprotective profile against calcium-mediated cell death stimuli

These protective effects are attributed to ITH12575's ability to effectively reduce mitochondrial calcium release during excitotoxic conditions, thereby preventing neuronal damage associated with calcium overload .

Synthesis and Development

ITH12575 represents an advancement in the development of more effective and selective modulators of calcium homeostasis.

Synthetic Approach

The synthesis of ITH12575 involves a two-step chemical reaction process designed to optimize the compound's pharmacokinetic properties while enhancing its neuroprotective effects. The primary steps include modifications to improve drug-likeness and solubility while retaining biological efficacy .

The development of ITH12575 was part of a broader effort to find optimized NCLX blockers with augmented drug-likeness, building upon the first-in-class NCLX blocker CGP37157 . The research group responsible for its synthesis focused on enhancing the pharmacokinetic profile while maintaining or improving the neuroprotective activity.

Structure-Activity Relationship

Research has demonstrated that the structural modifications in ITH12575, particularly the isopropyl group at the ortho position of the benzothiazepine scaffold, contribute significantly to its improved drug-likeness and pharmacokinetic properties compared to its predecessor CGP37157 . This modification enhances its hydrophobic properties, which plays a crucial role in its biological activity.

Pharmacological Properties

ITH12575 demonstrates several important pharmacological characteristics that make it a promising compound for further research and potential therapeutic development.

Potency and Selectivity

ITH12575 is described as a potent and selective blocker of mNCX , with an EC50 of 0.69 μM for reducing Ca2+ efflux from the mitochondria to the cytosol in HeLa cells . This potency makes it an effective tool for studying calcium homeostasis in experimental settings.

Pharmacokinetic Considerations

The development of ITH12575 focused on improving several pharmacokinetic properties compared to its predecessors:

  • Enhanced drug-likeness

  • Improved solubility

  • Better brain permeability (as measured by PAMPA experiments)

  • Optimized clog p values

These improvements make ITH12575 a more viable candidate for potential therapeutic applications, particularly in neurological disorders.

Comparison with Related Compounds

ITH12575 represents an evolution in the development of benzothiazepine-based mNCX inhibitors, with several advantages over related compounds.

ITH12575 vs. CGP37157

ITH12575 is a derivative of CGP37157, the first-in-class NCLX blocker, with several improvements:

FeatureCGP37157ITH12575
StructureBenzothiazepineBenzothiazepine with 2'-isopropyl modification
SelectivitymNCX inhibitormNCX inhibitor with effects on CALHM1
Drug-likenessBase compoundEnhanced drug-likeness
Brain PermeabilityLowerImproved (based on PAMPA experiments)
Hydrophobic PropertiesStandardEnhanced due to isopropyl group

The structural modifications in ITH12575, particularly the addition of the isopropyl group, result in improved pharmacokinetic properties while maintaining or enhancing its neuroprotective effects .

Further Derivatives

Research following the development of ITH12575 has identified two additional compounds with further improved properties:

  • Increased neuroprotective activity

  • Enhanced neuronal Ca2+ regulatory activity

  • Further improved drug-likeness and pharmacokinetic properties

These next-generation compounds build upon the foundation established by ITH12575, demonstrating the continued evolution of this class of molecules.

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